

# Spectroscopic Analysis of 3,5-Dimethyl-4-phenylisoxazole: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dimethyl-4-phenylisoxazole

Cat. No.: B1366559

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **3,5-Dimethyl-4-phenylisoxazole**, a heterocyclic compound of interest in medicinal chemistry. This document details the expected spectroscopic characteristics, a plausible experimental protocol for its synthesis and analysis, and insights into its potential biological relevance.

## Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3,5-Dimethyl-4-phenylisoxazole**. This data is compiled based on typical values for isoxazole derivatives and related compounds, as specific experimental data for this exact molecule is not readily available in the public domain.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
<sup>1</sup> H NMR	CDCl <sub>3</sub>	~7.40-7.20	m	Phenyl-H
~2.40	s	3-CH <sub>3</sub>	s	C5
~2.20	s	5-CH <sub>3</sub>		
<sup>13</sup> C NMR	CDCl <sub>3</sub>	~168		
~160	s	C3		
~130	s	Phenyl C (quaternary)		
~129	s	Phenyl CH	s	C4
~128	s	Phenyl CH		
~115	s	C4		
~12	s	3-CH <sub>3</sub>		
~10	s	5-CH <sub>3</sub>		

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretching (Aromatic)	3100-3000	Medium
C-H stretching (Aliphatic)	3000-2850	Medium
C=N stretching (Isoxazole ring)	1650-1630	Medium
C=C stretching (Aromatic & Isoxazole)	1600-1450	Strong
N-O stretching	1450-1380	Strong
C-O stretching	1260-1200	Strong

Table 3: Mass Spectrometry (MS) Data

Technique	Parameter	Expected Value
Electron Ionization (EI)	[M] <sup>+</sup> (Molecular Ion)	m/z 173.08
Major Fragments	m/z 130, 103, 77	

## Experimental Protocols

### Synthesis of 3,5-Dimethyl-4-phenylisoxazole

This protocol describes a plausible method for the synthesis of **3,5-Dimethyl-4-phenylisoxazole** based on the well-established synthesis of isoxazoles from  $\beta$ -dicarbonyl compounds.

#### Materials:

- 3-Phenyl-2,4-pentanedione
- Hydroxylamine hydrochloride
- Sodium acetate
- Ethanol
- Water
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware and reflux apparatus

#### Procedure:

- In a round-bottom flask, dissolve 3-phenyl-2,4-pentanedione (1 equivalent) in ethanol.

- Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.
- Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure **3,5-Dimethyl-4-phenylisoxazole**.

## Spectroscopic Analysis

### Instrumentation:

- NMR: Bruker Avance 400 MHz spectrometer (or equivalent)
- IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with ATR accessory
- MS: Agilent 7890B GC coupled to a 5977A MSD (or equivalent)

### Procedures:

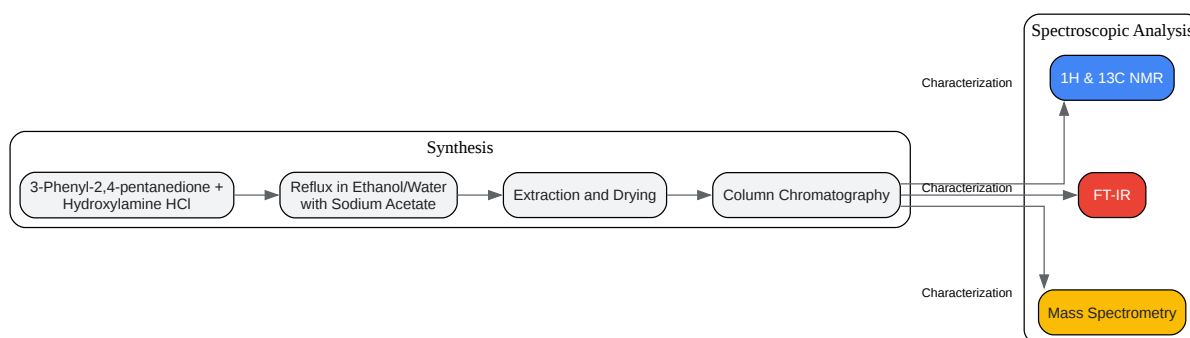
- $^1\text{H}$  and  $^{13}\text{C}$  NMR: Dissolve a small sample of the purified product in deuterated chloroform ( $\text{CDCl}_3$ ) and record the spectra.
- IR: Place a small amount of the purified product directly on the ATR crystal and record the spectrum.

- MS: Dissolve a dilute solution of the purified product in a suitable solvent and inject it into the GC-MS system.

## Visualization of Experimental Workflow and Biological Context

### Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **3,5-Dimethyl-4-phenylisoxazole**.



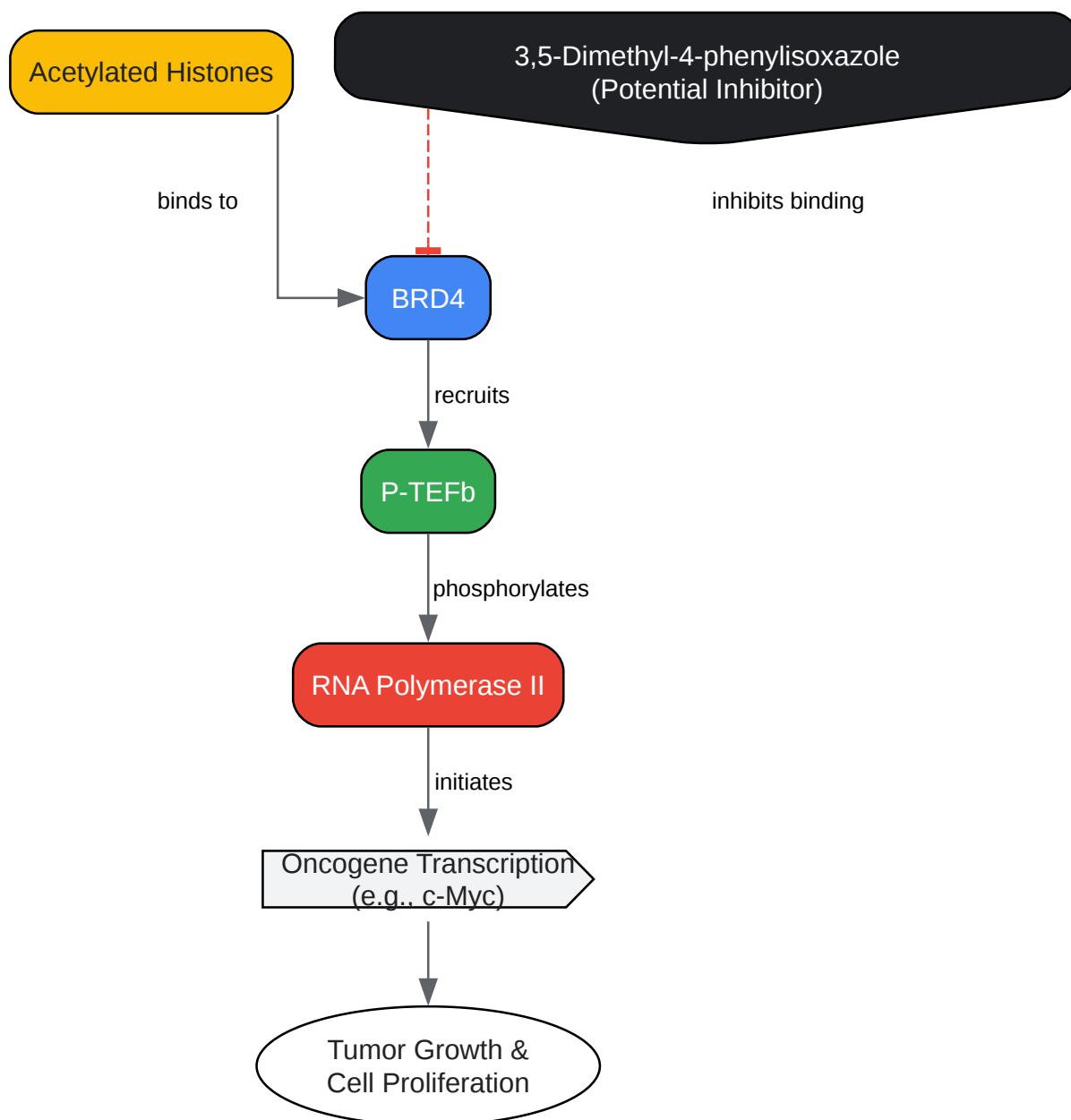
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Synthesis and Spectroscopic Analysis Workflow.

## Biological Context: BRD4 Signaling Pathway

Derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of gene transcription.<sup>[1][2]</sup> BRD4 plays a crucial role in cancer by promoting the expression of

oncogenes such as c-Myc. The following diagram illustrates a simplified signaling pathway involving BRD4.



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Simplified BRD4 Signaling Pathway and Inhibition.

## Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **3,5-Dimethyl-4-phenylisoxazole**. While specific experimental data remains to be published, the provided information, based on sound chemical principles and data from related structures, offers a robust framework for researchers in the field. The outlined synthetic and analytical protocols provide a clear path for the preparation and characterization of this compound. Furthermore, the exploration of its potential role as a BRD4 inhibitor highlights its relevance in the context of modern drug discovery and development.

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## References

- 1. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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